molecular formula C14H10ClN3O3S B1364845 2-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide CAS No. 144487-31-0

2-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide

Cat. No.: B1364845
CAS No.: 144487-31-0
M. Wt: 335.8 g/mol
InChI Key: NQFXRQOJKSOWEZ-UHFFFAOYSA-N
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Description

“2-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide” is a chemical compound with the molecular formula C14H10ClN3O3S . It has been mentioned in the context of anti-cancer activity, specifically as a phosphatidylinositol-3 kinase pathway inhibitor .


Synthesis Analysis

While specific synthesis details for “this compound” were not found, related compounds have been synthesized through various methods. For instance, 4-nitrophenyl carbamate and carbonate synthesis involves adding 4-NPC to the nucleophile in the presence of an excess amine base at room temperature .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, with a molecular weight of 214.60 g/mol . The compound includes several functional groups, including a nitro group, a carbamothioyl group, and a chloro group .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 214.60 g/mol. It has a computed XLogP3 value of 2.3, indicating its lipophilicity. It has one hydrogen bond donor and three hydrogen bond acceptors. It also has two rotatable bonds .

Scientific Research Applications

Anticancer Activity

2-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide and its derivatives have shown significant potential in anticancer research. A study demonstrated enhanced liver microsomal stability, drug likeness, and toxicity towards cancer cells upon modifying the structure of a related compound, N-((3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl)benzamide, by replacing its central thiourea unit with a 1,2,3-triazole (Kommagalla et al., 2014).

Antibacterial and Antifungal Properties

The antibacterial and antifungal properties of various derivatives of this compound have been explored. For instance, a related compound, 2-chloro-5-fluoro-N-[dibenzyl carbamothioyl] benzamide thiourea, has been synthesized and characterized for its antibacterial activities (Sapari et al., 2014). Additionally, other derivatives have shown effectiveness against bacterial and fungal strains, underlining their potential as antimicrobial agents (Limban et al., 2011).

Environmental Applications

Derivatives of this compound have been studied for their potential environmental applications. One study investigated the use of synthesized thiourea compounds to inhibit the growth of Oscillatoria sp., a harmful algal bloom, in Kenyir Lake, Malaysia. This research suggests the potential of these compounds as eco-friendly algae inhibitors (Nor et al., 2015).

Antidiabetic Potential

Research into antidiabetic properties of derivatives of this compound has been conducted. A series of synthesized derivatives were evaluated for their antidiabetic potential against α-glucosidase and α-amylase enzymes, with promising results (Thakal et al., 2020).

Metal Complex Formation

Studies have also focused on the formation of metal complexes with this compound derivatives. These complexes are characterized for their potential applications in fields like catalysis and materials science. For instance, the synthesis and characterization of Ni(II) and Cu(II) complexes of related benzamide derivatives have been reported, which contributes to understanding their chemical behavior and potential applications (Binzet et al., 2009).

Mechanism of Action

While the exact mechanism of action for “2-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide” is not specified, it has been associated with anti-cancer activity, specifically as a phosphatidylinositol-3 kinase pathway inhibitor .

Properties

IUPAC Name

2-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O3S/c15-12-4-2-1-3-11(12)13(19)17-14(22)16-9-5-7-10(8-6-9)18(20)21/h1-8H,(H2,16,17,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQFXRQOJKSOWEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60397862
Record name 2-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144487-31-0
Record name 2-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-CHLOROBENZOYL)-3-(4-NITROPHENYL)-2-THIOUREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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